2-(Penta-1,3-dien-1-yl)-1,3-dithiane
Description
Structure
3D Structure
Properties
CAS No. |
145546-15-2 |
|---|---|
Molecular Formula |
C9H14S2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-penta-1,3-dienyl-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-6-9-10-7-5-8-11-9/h2-4,6,9H,5,7-8H2,1H3 |
InChI Key |
LIPINJIBJOXUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC1SCCCS1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Penta 1,3 Dien 1 Yl 1,3 Dithiane and Its Precursors
Direct Dithioacetalization Routes
Direct dithioacetalization involves the protection of the carbonyl group of an aldehyde, in this case, 2,4-pentadienal (B1594819), using 1,3-propanedithiol (B87085). uwindsor.ca This reaction transforms the electrophilic carbonyl carbon into a thioacetal, which is stable under various conditions. asianpubs.org The reaction is typically facilitated by an acid catalyst. youtube.com
The formation of 1,3-dithianes from aldehydes and 1,3-propanedithiol is a well-established method for carbonyl protection. organic-chemistry.orgwikipedia.org The classical approach involves the use of a Brønsted or Lewis acid catalyst to activate the carbonyl group of the aldehyde. youtube.com In the context of synthesizing 2-(penta-1,3-dien-1-yl)-1,3-dithiane, the precursor 2,4-pentadienal would be treated with 1,3-propanedithiol in the presence of an acid catalyst.
The general mechanism begins with the protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org One of the thiol groups of 1,3-propanedithiol then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a thionium (B1214772) ion intermediate. researchgate.net The second thiol group then attacks this intermediate in an intramolecular fashion, and subsequent deprotonation yields the stable six-membered 1,3-dithiane (B146892) ring. youtube.com
A wide array of both Lewis and Brønsted acids can be employed to mediate the synthesis of dithianes, offering varying degrees of efficiency, selectivity, and substrate tolerance. organic-chemistry.org The choice of catalyst can be crucial for achieving high yields, especially with sensitive substrates like conjugated aldehydes.
Brønsted Acids: Strong Brønsted acids such as p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) are effective catalysts for thioacetalization. organic-chemistry.org Water-stable Brønsted acidic ionic liquids have also been developed to facilitate this transformation under mild conditions, offering good yields and short reaction times. organic-chemistry.org Trifluoroacetic acid (TFA) is another powerful Brønsted acid used to promote reactions involving dithianes.
Lewis Acids: Various Lewis acids are highly efficient in catalyzing dithioacetalization. koreascience.kr Catalysts such as hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) and praseodymium triflate (Pr(OTf)₃) have been shown to be effective for the chemoselective protection of aldehydes. organic-chemistry.org Other examples include yttrium triflate and lanthanum chloride, which can promote the reaction under anhydrous conditions. organic-chemistry.orgresearchgate.net The use of these catalysts often allows for mild reaction conditions that are tolerant of other sensitive functional groups within the molecule. organic-chemistry.org
| Catalyst Type | Catalyst Example | Key Features | Reference |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Classical, often used with silica gel. | organic-chemistry.org |
| Brønsted Acid | Perchloric acid on silica gel (HClO₄-SiO₂) | Extremely efficient, reusable, solvent-free conditions. | organic-chemistry.org |
| Brønsted Acid | Acidic Ionic Liquid | Water-stable, mild, chemoselective. | organic-chemistry.org |
| Lewis Acid | Hafnium triflate (Hf(OTf)₄) | Tolerates sensitive functional groups, racemization-free. | organic-chemistry.org |
| Lewis Acid | Praseodymium triflate (Pr(OTf)₃) | Efficient and recyclable catalyst. | organic-chemistry.org |
| Lewis Acid | Iron(III) chloride (FeCl₃) | Earth-abundant, inexpensive, mild conditions. | acs.orgnih.gov |
Among metal-catalyzed methods, the use of iron stands out due to its low cost and environmental friendliness. nih.govnih.gov Iron(III) chloride (FeCl₃) has been successfully employed as a catalyst for the direct dithioacetalization of aldehydes. acs.orgnih.gov A notable method involves the reaction of an aldehyde with 2-chloro-1,3-dithiane (B1253039) in the presence of a catalytic amount of an iron source. acs.orgacs.org This process is highly efficient, proceeds under mild conditions, and provides good to excellent yields of the corresponding 1,3-dithiane. nih.govacs.org
The reaction typically requires about 15 mol % of FeCl₃ and is conducted at a moderate temperature (e.g., 50 °C) in a solvent like 1,2-dichloroethane (B1671644) (DCE). acs.org The proposed mechanism suggests that the iron catalyst may insert into the C-Cl bond of 2-chloro-1,3-dithiane and also coordinate to the aldehyde as a Lewis acid, facilitating the formation of the dithiane product through a catalytic cycle. acs.org This method has a broad substrate scope and demonstrates good functional group compatibility. acs.orgorganic-chemistry.org
Synthesis via Functional Group Interconversions on Existing Dithianes
An alternative to direct dithioacetalization is to construct the pentadienyl side chain onto a pre-formed 1,3-dithiane ring. This approach leverages the unique reactivity of the C2 position of the dithiane.
The C2 protons of 1,3-dithiane are acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic carbanion, 2-lithio-1,3-dithiane. youtube.comyoutube.com This lithiated species is a cornerstone of "umpolung" (polarity inversion) chemistry, effectively serving as a masked acyl anion. youtube.com
This nucleophile can react with a variety of electrophiles in C-C bond-forming reactions. youtube.com To synthesize this compound, 2-lithio-1,3-dithiane would be reacted with a suitable pentadienyl electrophile, such as a pentadienyl halide (e.g., 1-bromo-2,4-pentadiene or 5-bromo-1,3-pentadiene). The reaction is an SN2-type displacement that attaches the pentadienyl group to the C2 position of the dithiane ring. youtube.com Arenesulfonates of primary alcohols have also been shown to be effective electrophiles for the alkylation of lithiated dithianes. organic-chemistry.org
While acylation with an acyl halide like pentadienoyl chloride is also possible, it would lead to a keto-dithiane, which upon hydrolysis would yield a diketone, a different target structure. capes.gov.br Therefore, alkylation with a pentadienyl halide is the more direct route to the desired compound. youtube.comorganic-chemistry.org
| Step | Reagents | Intermediate/Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1 | 1,3-Dithiane, n-Butyllithium (n-BuLi) | 2-Lithio-1,3-dithiane | Deprotonation (Acid-Base) | youtube.comyoutube.com |
| 2 | 2-Lithio-1,3-dithiane, Pentadienyl Bromide | This compound | Alkylation (SN2) | youtube.comorganic-chemistry.org |
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, recognized with the 2005 Nobel Prize in Chemistry. wikipedia.orglibretexts.org This catalytic reaction redistributes fragments of alkenes by scission and regeneration of C=C bonds. wikipedia.org It can be applied to construct the pentadienyl side chain on a dithiane scaffold.
A plausible strategy is a cross-metathesis reaction. wikipedia.org This would involve reacting a simpler alkenyl dithiane, such as 2-vinyl-1,3-dithiane, with 1,3-butadiene. The reaction, catalyzed by a ruthenium-based catalyst like a Grubbs catalyst, would exchange the vinylidene fragments to form the desired this compound and ethylene (B1197577) as a volatile byproduct, which helps drive the reaction to completion. libretexts.orglibretexts.org
Another approach is ring-opening metathesis (ROM) or ring-closing metathesis (RCM). libretexts.org While less direct for this specific target, a precursor containing a dithiane and a suitably positioned diene could potentially undergo RCM to form a large ring, or a cyclic alkene precursor could undergo ROM with an ethene-dithiane species. libretexts.org The iron-catalyzed carbonyl-olefin metathesis is a related but distinct transformation that typically forms carbocycles from carbonyls and olefins. nih.govnih.gov The versatility of olefin metathesis provides a modern and efficient, albeit catalyst-dependent, alternative for constructing complex unsaturated side chains on dithiane cores. wikipedia.org
Reactivity and Mechanistic Pathways of 2 Penta 1,3 Dien 1 Yl 1,3 Dithiane
Nucleophilic Reactivity: Umpolung Strategies Based on 1,3-Dithiane (B146892) Functionalityscribd.comorganic-chemistry.orgquimicaorganica.orgresearchgate.net
The 1,3-dithiane group is a cornerstone of umpolung chemistry, a concept introduced by E.J. Corey and Dieter Seebach that inverts the normal electrophilic reactivity of a carbonyl carbon into nucleophilic reactivity. organic-chemistry.orgquimicaorganica.orgwikipedia.org Typically, the carbon atom of a carbonyl group is electrophilic. However, by converting an aldehyde into its 1,3-dithiane derivative, the corresponding C2 proton becomes acidic (pKa ≈ 31) and can be removed by a strong base. scribd.comyoutube.com This generates a stabilized carbanion, a nucleophilic acyl anion equivalent, which can then react with a variety of electrophiles. quimicaorganica.orgwikipedia.org The stability of this carbanion is attributed to the polarizability of the sulfur atoms and the stereoelectronic effects of the sulfur lone pairs. organic-chemistry.org In the case of 2-(penta-1,3-dien-1-yl)-1,3-dithiane, this nucleophilic center allows for the introduction of the pentadienyl dithiane fragment into various molecular architectures.
Generation of 2-Lithio-2-(Penta-1,3-dien-1-yl)-1,3-dithianescribd.comresearchgate.net
The key intermediate for exploiting the umpolung reactivity is the corresponding 2-lithio derivative. The generation of 2-lithio-2-(penta-1,3-dien-1-yl)-1,3-dithiane is achieved by the deprotonation of the C2 hydrogen of the dithiane ring. This process is typically carried out using a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures, commonly ranging from -78 °C to -20 °C. researchgate.net
The reaction proceeds as follows: The n-butyl anion of n-BuLi abstracts the acidic proton at the C2 position of the dithiane ring, which is rendered acidic by the two adjacent sulfur atoms. This acid-base reaction results in the formation of the resonance-stabilized 2-lithio-1,3-dithiane derivative and butane. youtube.com While the pentadienyl substituent itself contains potentially acidic allylic protons, the acidity of the C2 dithianyl proton is significantly greater, allowing for regioselective deprotonation under carefully controlled conditions. The resulting lithiated species is a potent nucleophile, ready to engage in subsequent bond-forming reactions. researchgate.net
Carbon-Carbon Bond Forming Reactions with Electrophiles
Once generated, 2-lithio-2-(penta-1,3-dien-1-yl)-1,3-dithiane serves as a versatile nucleophile that can react with a wide array of electrophilic partners to form new carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reactivity is central to the synthetic utility of dithiane chemistry.
The lithiated dithiane readily adds to the electrophilic carbon of aldehydes and ketones. This reaction forms a tetrahedral intermediate which, upon aqueous workup, yields a β-hydroxy dithiane adduct. scribd.comuwindsor.ca This addition is a highly effective method for creating α-hydroxy ketone precursors, as the dithiane group can later be hydrolyzed back to a carbonyl group. uwindsor.ca The reaction with 2-lithio-2-(penta-1,3-dien-1-yl)-1,3-dithiane would provide access to complex polyketide-like structures. frontiersin.org
Table 1: Representative Reactions of Lithiated Dithianes with Carbonyl Compounds
| Dithiane Derivative | Electrophile (Aldehyde/Ketone) | Product Structure (After Workup) | Typical Yield (%) |
|---|---|---|---|
| 2-Lithio-1,3-dithiane | Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 85-90 |
| 2-Lithio-2-phenyl-1,3-dithiane | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-2-phenyl-1,3-dithiane | ~80 |
| 2-Lithio-1,3-dithiane | Acetone | 2-(2-Hydroxypropan-2-yl)-1,3-dithiane | ~85 |
Note: Data is illustrative of general dithiane reactivity.
One of the most fundamental applications of lithiated dithianes is their alkylation with primary alkyl halides (e.g., iodides and bromides) or other similar electrophiles like sulfonates (e.g., tosylates or benzenesulfonates). organic-chemistry.orgorganic-chemistry.org The reaction proceeds via an SN2 mechanism, where the dithianyl anion acts as the nucleophile, displacing the halide or sulfonate leaving group. youtube.comaskiitians.com This reaction is highly efficient for primary and some secondary alkyl halides. The use of arenesulfonates can be advantageous over traditional alkyl halides in certain cases. organic-chemistry.org This method allows for the direct attachment of an alkyl chain to the masked carbonyl carbon.
Table 2: Representative Alkylation Reactions of Lithiated Dithianes
| Lithiated Dithiane | Electrophile | Product Structure | Typical Yield (%) |
|---|---|---|---|
| 2-Lithio-1,3-dithiane | Benzyl Bromide | 2-Benzyl-1,3-dithiane | 80-90 |
| 2-Lithio-1,3-dithiane | 1-Iodobutane | 2-Butyl-1,3-dithiane | 85-95 |
| 2-Lithio-2-phenyl-1,3-dithiane | Ethyl benzenesulfonate | 2-Ethyl-2-phenyl-1,3-dithiane | 89 |
Note: Data is illustrative of general dithiane reactivity. organic-chemistry.org
Epoxides, or oxiranes, are three-membered cyclic ethers that undergo ring-opening upon reaction with nucleophiles. The 2-lithio-2-(penta-1,3-dien-1-yl)-1,3-dithiane anion can act as a potent nucleophile to open the epoxide ring. scribd.com The reaction follows an SN2 pathway, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. transformationtutoring.comlibretexts.org Attack generally occurs at the less sterically hindered carbon of the epoxide. khanacademy.org This reaction results in the formation of a γ-hydroxy dithiane, which is a precursor to 1,3-hydroxy ketones after hydrolysis of the dithiane moiety.
Table 3: Representative Ring-Opening Reactions of Epoxides with Lithiated Dithianes
| Lithiated Dithiane | Electrophile (Epoxide) | Product Structure (After Workup) | Typical Yield (%) |
|---|---|---|---|
| 2-Lithio-1,3-dithiane | Propylene Oxide | 2-(2-Hydroxypropyl)-1,3-dithiane | ~70 |
| 2-Lithio-1,3-dithiane | Styrene Oxide | 2-(2-Hydroxy-2-phenylethyl)-1,3-dithiane | ~80 |
| 2-Lithio-2-methyl-1,3-dithiane | Cyclohexene (B86901) Oxide | 2-(2-Hydroxycyclohexyl)-2-methyl-1,3-dithiane | Good |
Note: Data is illustrative of general dithiane reactivity. scribd.com
The nucleophilic dithiane anion can also react with various acid derivatives, such as acyl halides and esters, although these reactions can sometimes be less straightforward than reactions with aldehydes or ketones. wikipedia.org Reaction with an acyl chloride, for example, can lead to the formation of a 1,2-diketone precursor. However, over-addition can be a potential side reaction. Reactions with esters are also possible, yielding adducts that are precursors to α-keto ketones. Careful control of reaction conditions is often necessary to achieve high yields of the desired products.
Reactivity of the Pentadienyl Conjugated System
The extended π-system of the pentadienyl group is electron-rich and participates in a variety of pericyclic and addition reactions. Its reactivity is influenced by the presence of the dithiane group, which can affect the electronic properties and steric accessibility of the diene.
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. masterorganicchemistry.com In this reaction, the conjugated 1,3-diene portion of the pentadienyl chain of this compound can react with a dienophile (an alkene or alkyne). masterorganicchemistry.comyoutube.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. vaia.com The rate and efficiency of the Diels-Alder reaction are enhanced when the dienophile possesses electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. youtube.comlibretexts.org
The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene product. libretexts.org Furthermore, the reaction typically favors the formation of the endo product due to secondary orbital interactions that stabilize the transition state. libretexts.org
Table 1: Representative Diels-Alder Reaction
| Diene | Dienophile | Expected Major Product (Endo) |
| This compound | Maleic Anhydride (B1165640) | (3aR,4S,7R,7aS)-4-(1,3-Dithian-2-yl)-7-methyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione |
The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. youtube.comorganic-chemistry.org This methodology is a powerful tool for synthesizing heterocyclic compounds. organic-chemistry.org The pentadienyl system of this compound can act as the four-electron component, reacting with heterodienophiles containing C=O, C=N, or N=N double bonds. nih.gov
For example, reaction with an imine (a C=N dienophile) would lead to the formation of a tetrahydropyridine (B1245486) derivative, a core structure in many alkaloids. youtube.com Similarly, reaction with a carbonyl compound (oxo-Diels-Alder) can produce dihydropyran rings. organic-chemistry.org These reactions often require Lewis acid catalysis to activate the heterodienophile. organic-chemistry.org
The dithiane moiety is well-known for its ability to stabilize an adjacent carbanion, a feature central to the concept of umpolung or polarity reversal. youtube.com However, in this compound, deprotonation with a strong base like n-butyllithium can occur not only at the α-position (the carbon between the sulfur atoms) but also at the γ- or ε-positions of the pentadienyl chain, creating a delocalized pentadienyl anion.
Research on analogous systems, such as 2-(1-propen-1-yl)-1,3-dithiane, shows that reaction of the resulting anion with electrophiles like aldehydes occurs preferentially at the γ-position. uwindsor.ca This γ-selectivity is synthetically valuable, allowing for the construction of complex carbon skeletons. uwindsor.ca By analogy, the lithiated derivative of this compound is expected to react with various electrophiles predominantly at the terminal (γ) carbon of the pentadienyl system. This serves as a homoenolate umpolung reagent. uwindsor.ca
Table 2: Regioselectivity in the Alkylation of Lithiated 2-(Pentadienyl)-1,3-dithiane
| Reagent | Electrophile (E+) | Position of Attack | Major Product after Quenching |
| n-Butyllithium | Alkyl Halide (R-X) | γ-position | 2-(1-Alkyl-penta-2,4-dien-1-yl)-1,3-dithiane |
| n-Butyllithium | Aldehyde (R-CHO) | γ-position | 1-(1,3-Dithian-2-yl)-1-hydroxy-hexa-2,4-dien-1-yl)-R |
Oxidative and Reductive Transformations
The sulfur atoms of the 1,3-dithiane ring are susceptible to oxidation, yielding sulfoxides and subsequently sulfones. This transformation can be achieved with a variety of oxidizing agents. The reaction proceeds in a stepwise manner, and selective oxidation to the sulfoxide (B87167) level is possible under controlled conditions. nih.govjchemrev.com
Common reagents for this purpose include Oxone®, hydrogen peroxide, and meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgyccskarad.com For instance, using one equivalent of an oxidant typically favors the formation of the monosulfoxide. Employing an excess of a strong oxidizing agent will generally lead to the fully oxidized sulfone. organic-chemistry.org The selective oxidation of sulfides to sulfoxides over sulfones can be challenging, but specific protocols have been developed to achieve this. nih.govyccskarad.com For example, a catalyst-free oxidation using Oxone in aqueous acetonitrile (B52724) can selectively produce sulfoxides in excellent yields. yccskarad.com
Table 3: Oxidation Products of the Dithiane Moiety
| Oxidizing Agent | Equivalents | Typical Product |
| Oxone® | ~1 | This compound 1-oxide (Sulfoxide) |
| m-CPBA | >2 | This compound 1,1,3,3-tetraoxide (Sulfone) |
| H₂O₂ / Catalyst | Excess | This compound 1,1,3,3-tetraoxide (Sulfone) |
The double bonds within the pentadienyl chain can undergo various functionalization reactions typical of alkenes. Epoxidation, the formation of a three-membered oxirane ring, can be accomplished using peroxy acids like m-CPBA. Given the two double bonds in the pentadienyl system, a mixture of mono-epoxidized products (at the C1-C2 or C3-C4 position) and a di-epoxidized product is possible, depending on the stoichiometry of the reagent used. The relative reactivity of the double bonds would depend on their steric and electronic environment.
Dihydroxylation, the addition of two hydroxyl groups across a double bond, can be achieved using reagents such as osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step epoxidation-hydrolysis sequence for anti-dihydroxylation. Similar to epoxidation, controlling the regioselectivity to target a specific double bond would be a key synthetic challenge.
Reductive Cleavage of the Dithiane
The reductive cleavage of the 1,3-dithiane ring, a process known as desulfurization, is a powerful transformation in organic synthesis that allows for the conversion of a masked carbonyl group into a methylene (B1212753) (CH₂) group. chem-station.com This reaction effectively removes the two sulfur atoms of the dithiane and replaces them with two hydrogen atoms. While various reagents can accomplish this, the most common and historically significant method involves the use of Raney Nickel. masterorganicchemistry.comorganicreactions.org
Raney Nickel is a fine-grained solid composed primarily of nickel derived from a nickel-aluminum alloy. masterorganicchemistry.com The catalyst is "activated" by leaching the aluminum with a concentrated sodium hydroxide (B78521) solution, resulting in a high-surface-area nickel catalyst saturated with adsorbed hydrogen gas (H₂). masterorganicchemistry.com It is this adsorbed hydrogen that acts as the reductant in the desulfurization process. chem-station.com The reaction mechanism involves the hydrogenolysis of the carbon-sulfur bonds. The sulfur atoms coordinate to the nickel surface, facilitating the cleavage of the C-S bonds and subsequent saturation of the carbon with hydrogen atoms from the catalyst's surface.
This transformation is particularly useful as it provides a method for the deoxygenation of carbonyl compounds, serving as an alternative to methods like the Wolff-Kishner or Clemmensen reductions. chem-station.commasterorganicchemistry.com For the specific compound this compound, reductive cleavage would be expected to reduce the dithiane moiety, yielding hepta-1,3-diene. However, it is important to note that Raney Nickel can also reduce carbon-carbon double bonds under certain conditions, which could potentially affect the diene system in the substrate. masterorganicchemistry.com A milder alternative that avoids this issue is the use of nickel boride (Ni₂B). chem-station.com
Table 1: General Reaction for Reductive Cleavage of Dithianes
| Substrate | Reagent | Product | Typical Outcome |
| 2-Substituted-1,3-dithiane | Raney Nickel (Ni(H)) | Alkane | The C-S bonds are cleaved and replaced with C-H bonds, converting the dithiane-protected carbon to a CH₂ group. chem-station.commasterorganicchemistry.com |
Note: The reactivity of Raney Nickel can vary depending on its preparation method. chem-station.com
Acid-Catalyzed and Other Transformations of the Dithiane Ring
The 1,3-dithiane ring is a robust protecting group, stable under both acidic and basic conditions, which makes it highly valuable in multistep synthesis. asianpubs.orgnih.govorganic-chemistry.org However, its utility also depends on its efficient removal or transformation under specific conditions. These transformations primarily include deprotection to regenerate the carbonyl group and transthioacetalization reactions. nih.govtandfonline.com
Deprotection of the Dithiane Masked Carbonyl
The primary role of the 1,3-dithiane group is to protect a carbonyl functionality. asianpubs.org Consequently, the regeneration of the parent carbonyl compound, known as deprotection or dethioacetalization, is a critical step. organic-chemistry.org This transformation is not always straightforward due to the high stability of the dithiane ring. asianpubs.org A multitude of reagents and methods have been developed to achieve this cleavage under various conditions, ranging from oxidative to acid-catalyzed hydrolysis. nih.govorganic-chemistry.org
Historically, toxic heavy metal salts, particularly mercury(II) salts like mercury(II) nitrate, were frequently used. nih.gov These reagents are highly effective, proceeding readily even in the solid state by grinding the dithiane with the mercury salt, often affording the carbonyl product in excellent yields within minutes. nih.gov
Modern methods often seek to avoid the use of toxic metals. Oxidative cleavage methods are a popular alternative. Reagents such as o-iodoxybenzoic acid (IBX), bis(trifluoroacetoxy)iodobenzene, and Selectfluor™ have been successfully employed. organic-chemistry.orgorganic-chemistry.org A particularly mild and environmentally friendly protocol uses 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar system, which tolerates a wide variety of sensitive functional groups and avoids overoxidation. organic-chemistry.org
Acid-catalyzed hydrolysis provides another route. A mixture of polyphosphoric acid (PPA) and acetic acid has been shown to efficiently deprotect dithianes. asianpubs.org Interestingly, neither acid is effective on its own, suggesting a synergistic interaction between them promotes the reaction. asianpubs.org The choice of deprotection agent is crucial and depends on the other functional groups present in the molecule to ensure chemoselectivity. organic-chemistry.org
Table 2: Selected Reagents for the Deprotection of 1,3-Dithianes
| Reagent/System | Conditions | Comments | Reference(s) |
| Mercury(II) Nitrate Trihydrate (Hg(NO₃)₂·3H₂O) | Solid-state, grinding, room temp. | Fast (1-4 min) and high-yielding, but highly toxic. | nih.gov |
| bis(trifluoroacetoxy)iodobenzene | Trifluoroacetic acid, aqueous conditions | Effective for complex, labile alkaloids. | organic-chemistry.org |
| Polyphosphoric Acid (PPA) / Acetic Acid (HOAc) | 20-45 °C | Mild, inexpensive, and convenient method. | asianpubs.org |
| o-Iodoxybenzoic Acid (IBX) | β-Cyclodextrin, water, room temp. | Neutral conditions, environmentally benign. | organic-chemistry.org |
| H₂O₂ / Iodine (cat.) | Sodium dodecyl sulfate (B86663) (SDS), water | Green chemistry approach, tolerates sensitive groups, no overoxidation. | organic-chemistry.org |
| Ceric Ammonium (B1175870) Nitrate (CAN) | Aqueous acetonitrile | Common oxidative method for deprotection. | nih.gov |
Transthioacetalization Reactions
Transthioacetalization is a reaction where a thioacetal, such as a 1,3-dithiane, is converted into a different thioacetal by reacting it with another thiol or dithiol, or into an O,O-acetal. organic-chemistry.orgresearchgate.net This transformation is typically faster and cleaner than the direct thioacetalization of a carbonyl compound. researchgate.net The reaction is generally catalyzed by an acid or a Lewis acid. organic-chemistry.org
Various catalysts can promote this exchange. Iodine has been shown to be a mild and efficient catalyst for the transthioacetalization of O,O-acetals to 1,3-dithianes. organic-chemistry.orgacs.org Other effective catalysts include heteropoly acids and copper bis(dodecyl sulfate), the latter of which can be used in water, offering a green chemistry advantage. organic-chemistry.org The reaction can also be used to convert O,S-acetals and acylals into dithianes. organic-chemistry.org This process is valuable for modifying protecting groups or introducing the dithiane functionality under conditions where the free carbonyl might be sensitive. The mechanism generally involves the acid-catalyzed formation of a thionium (B1214772) ion intermediate, which is then trapped by the incoming thiol. acs.org
Table 3: Catalysts for Transthioacetalization Reactions
| Catalyst | Reaction Type | Conditions | Reference(s) |
| Iodine | O,O-Acetal to 1,3-Dithiane | Catalytic amount, mild conditions | organic-chemistry.orgacs.org |
| Tungstophosphoric Acid | Carbonyl/Acetal to Thioacetal | Solvent-free | organic-chemistry.org |
| Copper bis(dodecyl sulfate) | Carbonyl/Acetal to Thioacetal | Water, room temperature | organic-chemistry.org |
| 1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide | Acylal/Acetal to Thioacetal | Acetonitrile, room temperature | researchgate.net |
Applications of 2 Penta 1,3 Dien 1 Yl 1,3 Dithiane in Complex Chemical Synthesis
Utilization as a Versatile Acyl Anion Equivalent in Retrosynthetic Analysis
In the realm of retrosynthetic analysis, 1,3-dithianes are recognized as premier acyl anion equivalents. researchgate.net The two sulfur atoms flanking the C2 carbon acidify the protons at this position, enabling their facile removal by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion. youtube.com This nucleophilic species can then react with a wide array of electrophiles. Subsequent hydrolysis of the dithiane moiety, often using reagents like mercury(II) chloride, unmasks the carbonyl group, completing the formal addition of an acyl anion to an electrophile. youtube.com
The structure of 2-(penta-1,3-dien-1-yl)-1,3-dithiane introduces additional complexity and synthetic potential. As a vinylogous dithiane, deprotonation can lead to a resonance-stabilized allylic/pentadienylic anion. This allows for potential reactions at different nucleophilic sites, primarily the α-carbon (C2 of the dithiane) or the γ-carbon (C4 of the pentadienyl chain). The regioselectivity of the reaction with an electrophile can be influenced by factors such as the nature of the electrophile, the counterion, and the reaction conditions. uwindsor.ca
This dual reactivity makes this compound a versatile synthon for various carbon frameworks. A retrosynthetic disconnection involving this reagent allows for the strategic formation of 1,5-dicarbonyl compounds or γ-hydroxy-α,β-unsaturated carbonyl systems, which are key motifs in numerous natural products. uwindsor.caquizlet.com For instance, a reaction at the γ-position of the lithiated dienyl dithiane with an aldehyde, followed by hydrolysis, corresponds to a homo-enolate addition, a powerful tool for constructing complex carbon skeletons. uwindsor.ca
Strategies in Total Synthesis of Natural Products
The unique reactivity of vinylogous dithianes has been harnessed in the total synthesis of various classes of natural products, where the introduction of a functionalized five-carbon unit is a key strategic step.
Polyketides are a large class of natural products characterized by repeating 1,3-oxygenated functionalities. researchgate.netfrontiersin.org The assembly of their carbon backbones often relies on iterative coupling of smaller building blocks. While specific examples detailing the use of this compound in polyketide synthesis are not prominently documented, its potential is evident. The lithiated anion of this compound could serve as a C5 nucleophilic building block, reacting with electrophilic fragments of a growing polyketide chain. For example, its addition to an epoxide or an aldehyde would generate a new stereocenter and extend the carbon chain by five atoms, with the dithiane group serving as a latent carbonyl for further transformations. In the synthesis of a substructure of the polycyclic ether natural product hemibrevetoxin B, 2-lithio-1,3-dithiane was used to displace an enol triflate, demonstrating the utility of dithiane anions in constructing complex polyketide-related frameworks. uwindsor.ca
Alkaloids are nitrogen-containing natural products with diverse and complex structures. researchgate.net Dithiane-based reagents have been instrumental in the synthesis of many alkaloids. uwindsor.caacs.org For instance, in an approach toward the alkaloid lycorenine, a dithiane-containing aldehyde was condensed with an amino ester to construct a key intermediate. uwindsor.ca In the synthesis of racemic anatoxin A, the deprotonation of a related ketene (B1206846) dithioacetal followed by alkylation was a crucial step. uwindsor.ca Furthermore, the tetracyclic diquinane core of Lycopodium alkaloids such as magellanine (B1213760) has been assembled using strategies that involved the conversion of a 1,3-dithiane (B146892) into other functional groups. nih.gov The dienyl system of this compound offers additional opportunities, such as participation in intramolecular Diels-Alder reactions to rapidly assemble the polycyclic systems characteristic of many alkaloids.
Terpenoids are a vast class of natural products built from isoprene (B109036) units. nih.gov The synthesis of these compounds often requires methods for constructing five-carbon subunits. The this compound is structurally similar to a functionalized isoprene unit and can be a valuable precursor. A notable example that highlights a relevant strategy is the total synthesis of (+)-nepetalactone, a monoterpenoid. This synthesis featured an intramolecular hetero-Diels-Alder reaction of a ketene dithioacetal, which was generated from a dithiane precursor, to form the core lactone structure. uwindsor.ca The conjugated diene of this compound is primed for similar pericyclic reactions, making it an attractive starting material for the convergent assembly of terpenoid and steroidal skeletons.
The utility of vinylogous dithianes is well-illustrated in the synthesis of other natural products, such as insect pheromones and oak lactones. In a particularly relevant example, the crotyllithium compound generated from the deprotonation of 2-(1-propen-1-yl)-1,3-dithiane (a lower vinylog of the pentadienyl dithiane) was shown to react with aldehydes at the γ-position. uwindsor.ca This methodology provided an efficient route to key intermediates that, after hydrolysis of the dithiane, yielded the insect pheromone (±)-eldanolide and the oak lactone (±)-trans-quercus lactone. uwindsor.ca This demonstrates the power of using lithiated vinylogous dithianes as homo-enolate equivalents to access valuable natural products.
Table 1: Synthesis of Lactone Natural Products Using a Vinylogous Dithiane
| Precursor | Electrophile (Aldehyde) | Target Natural Product | Key Reaction Type | Reference |
|---|---|---|---|---|
| 2-(1-Propen-1-yl)-1,3-dithiane | Acetaldehyde | (±)-trans-Quercus Lactone | γ-Addition of Lithiated Dithiane | uwindsor.ca |
| 2-(1-Propen-1-yl)-1,3-dithiane | Isovaleraldehyde | (±)-Eldanolide | γ-Addition of Lithiated Dithiane | uwindsor.ca |
Precursor in Heterocyclic Synthesis (e.g., Spirocyclic Lactams, Substituted Pyridines)
Beyond its use as an acyl anion equivalent, this compound can serve as a versatile precursor for the construction of heterocyclic rings. researchgate.net
The synthesis of substituted pyridines, a scaffold present in numerous pharmaceuticals and natural products, can be achieved through various condensation and cycloaddition strategies. researchgate.netmdpi.com The dienyl portion of this compound is well-suited to participate as the four-carbon component in a [4+2] cycloaddition (Diels-Alder reaction). Reaction with a dienophile containing a nitrile group, for instance, could lead to a dihydropyridine (B1217469) intermediate which, upon sulfur extrusion and aromatization, would yield a substituted pyridine.
Spirocyclic lactams are important structural motifs in medicinal chemistry. researchgate.netcsic.es The synthesis of these structures often involves the intramolecular cyclization of a nucleophile onto a lactam ring. The lithiated anion of this compound could act as a carbon nucleophile, attacking an electrophilic center on a lactam-derived intermediate. A subsequent intramolecular addition of a nitrogen or carbon nucleophile onto a carbonyl group unmasked from the dithiane could trigger the formation of a spirocyclic system. This approach would allow for the rapid assembly of complex, three-dimensional heterocyclic frameworks.
Contributions to Complex Carbon Skeleton Construction and Functionalization
The chemical compound this compound serves as a versatile building block in organic synthesis, primarily recognized for its role in the construction of intricate carbon skeletons and the introduction of specific functional groups. Its utility stems from the unique reactivity of the 1,3-dithiane ring system, which allows it to function as a masked acyl anion, and the presence of the conjugated diene tail, which offers further opportunities for carbon-carbon bond formation.
The foundational principle behind the application of 2-substituted 1,3-dithianes is the concept of "umpolung" or polarity inversion. The proton at the C2 position of the dithiane ring (between the two sulfur atoms) is acidic and can be readily removed by a strong base, such as n-butyllithium, to generate a stabilized carbanion. youtube.comresearchgate.net This lithiated dithiane acts as a potent nucleophile, equivalent to an acyl anion, which can then react with various electrophiles to form new carbon-carbon bonds. slideshare.netnih.gov This strategy is a cornerstone for the assembly of complex molecular frameworks. asianpubs.org
In the specific case of this compound, the reactivity is extended through the conjugated π-system. Deprotonation does not just occur at the C2 position but can lead to a delocalized vinylogous or dienylogous anionic species. Research on analogous compounds, such as 2-(1-propen-1-yl)-1,3-dithiane, has demonstrated that the resulting anion preferentially reacts with electrophiles at the γ-carbon (the carbon at the end of the vinyl group), extending the carbon chain significantly. uwindsor.ca By analogy, the deprotonation of this compound would generate a nucleophilic species capable of attacking electrophiles at its terminal (ε) position. This reaction creates a new, longer carbon skeleton with the dithiane moiety preserved for subsequent transformations.
The general scheme for this synthetic strategy involves two key stages: carbon skeleton construction via alkylation and functionalization via hydrolysis.
Carbon Skeleton Construction: The lithiated dienyl dithiane is reacted with an electrophile, such as an alkyl halide or an epoxide. The nucleophilic attack extends the carbon chain, incorporating the structure of the electrophile. uwindsor.cacas.cn
Functionalization: After the carbon skeleton is assembled, the dithiane group is typically hydrolyzed back to a carbonyl group. This is often achieved using reagents like mercury(II) chloride in aqueous media, effectively unmasking the latent functionality. youtube.com This two-step sequence allows for the synthesis of complex keto-aldehydes or other polyfunctional molecules that would be difficult to access directly.
The table below illustrates the reaction of a vinylogous dithiane anion with an aldehyde, based on established reactivity patterns, to form a new carbon skeleton. uwindsor.ca
| Reactant 1 (Dithiane Anion) | Reactant 2 (Electrophile) | Product (Extended Carbon Skeleton) | Final Product (After Hydrolysis) |
| Lithiated 2-(1-propen-1-yl)-1,3-dithiane | 3-Methylbutanal | γ-Adduct | (±)-Eldanolide uwindsor.ca |
| Lithiated 2-(1-propen-1-yl)-1,3-dithiane | Heptanal | γ-Adduct | (±)-trans-Quercus lactone uwindsor.ca |
Beyond its role as a masked acyl anion, the diene portion of this compound provides a secondary site for reactivity, most notably in cycloaddition reactions. The conjugated diene can participate as the 4π-electron component in a [4+2] cycloaddition (Diels-Alder reaction) with a suitable dienophile. nih.gov This reaction is a powerful tool for the rapid construction of six-membered rings, introducing significant molecular complexity and stereochemical control in a single step.
The presence of the dithiane group on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition. After the formation of the cyclic adduct, the dithiane can once again be hydrolyzed to a carbonyl group, yielding a functionalized cyclohexene (B86901) derivative. This dual reactivity—acting as both a nucleophile precursor and a diene—makes this compound a valuable synthon for building complex cyclic and polycyclic systems.
A hypothetical Diels-Alder reaction is shown in the table below to demonstrate this potential for carbon skeleton construction.
| Diene | Dienophile | Cycloaddition Product (New Carbon Skeleton) | Potential Functionalization |
| This compound | Maleic anhydride (B1165640) | Dithiane-substituted cyclohexene adduct | Hydrolysis of the dithiane to a ketone and hydrolysis of the anhydride to a diacid. |
| This compound | Acrolein | Dithiane- and formyl-substituted cyclohexene | Oxidation/reduction of the aldehyde and/or hydrolysis of the dithiane. |
Advanced Methodologies and Future Research Perspectives for 2 Penta 1,3 Dien 1 Yl 1,3 Dithiane Chemistry
Development of Asymmetric Synthetic Strategies Employing Chiral Auxiliaries or Catalysts
The creation of chiral molecules is a cornerstone of modern chemistry, and the development of stereoselective methods for synthesizing derivatives of 2-(penta-1,3-dien-1-yl)-1,3-dithiane is a key research frontier. Future work in this area will likely focus on two primary strategies: the use of chiral auxiliaries and the application of chiral catalysts. youtube.comslideshare.net
Chiral auxiliaries, which are stereochemically pure compounds temporarily incorporated into the substrate, can effectively control the stereochemical outcome of a reaction. youtube.com For this compound, an auxiliary could be attached to the diene chain of a precursor molecule. Subsequent formation of the dithiane and its reaction as a nucleophile would proceed under the directing influence of the auxiliary, which can be removed in a later step.
Alternatively, the field of asymmetric catalysis offers a more atom-economical approach. nih.govyoutube.com Research is anticipated in the use of chiral catalysts to control the enantioselectivity of key bond-forming reactions. An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, achieving high enantiomeric excess (ee). rsc.org Adapting such organocatalytic systems, for instance using chiral squaramides or bifunctional ammonium (B1175870) salts, could enable the asymmetric conjugate addition of the dithiane anion to precursors of the pentadienyl chain. rsc.orgnih.gov Furthermore, chiral metal complexes, such as those involving rhodium or iridium with chiral diene ligands, could catalyze the asymmetric synthesis of the dienyl side chain itself. nih.gov
Table 1: Potential Asymmetric Strategies and Expected Outcomes
| Strategy | Catalyst/Auxiliary Type | Key Transformation | Potential Advantage |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric alkylation to form the dienyl chain | Well-established, predictable stereocontrol |
| Organocatalysis | Chiral Squaramide or Amine | Asymmetric addition of dithiane to an electrophile | Metal-free, mild conditions, high ee demonstrated in similar systems rsc.org |
| Metal Catalysis | Chiral N,N'-dioxide–Sm(III) complex | Asymmetric cycloaddition involving the diene | Access to complex chiral heterocyclic structures nih.gov |
Exploration of Novel Catalytic Systems for Dithiane Modification and Functionalization
Beyond its initial synthesis, the modification and functionalization of the this compound scaffold are critical for expanding its utility. Future research will undoubtedly focus on discovering novel catalytic systems to achieve this with greater efficiency and selectivity.
Transition-metal catalysis is a powerful tool for C-C and C-heteroatom bond formation. nih.gov Methodologies employing catalysts based on palladium, copper, or nickel could be developed for cross-coupling reactions at either the dithiane ring or the pentadienyl chain. Photocatalysis, particularly through hydrogen atom transfer (HAT), presents a modern strategy for the regioselective C(sp³)–H functionalization of the dithiane ring itself, allowing for direct modification under mild, redox-neutral conditions. researchgate.net
For the synthesis of the dithiane core, novel catalytic approaches that avoid harsh conditions are highly desirable. Iron-catalyzed dithioacetalization using 2-chloro-1,3-dithiane (B1253039) has been shown to be a mild and efficient method for preparing various dithianes. organic-chemistry.orgorganic-chemistry.org Applying this to a pentadienyl aldehyde precursor would be a valuable synthetic route. Similarly, gold-catalyzed processes that generate reactive vinylthionium cation intermediates from alkyne-substituted dithiolanes could be explored as a pathway to functionalized dithianes. nih.gov
Table 2: Comparison of Catalytic Systems for Dithiane Synthesis & Functionalization
| Catalytic System | Transformation | Key Features |
|---|---|---|
| Iron(III) Chloride | Dithioacetalization of Aldehydes | Mild conditions, broad substrate scope, environmentally friendly organic-chemistry.org |
| Gold(I) Catalysis | Rearrangement of Alkyne-Dithiolanes | In situ generation of reactive intermediates nih.gov |
| Photocatalytic HAT | C(sp³)–H Functionalization | High regioselectivity, mild, base-free conditions researchgate.net |
Integration into Multicomponent Reactions and Tandem Processes
To maximize synthetic efficiency, modern organic chemistry emphasizes the use of multicomponent reactions (MCRs) and tandem (or cascade) processes, which allow for the construction of complex molecules from simple precursors in a single operation. The unique structure of this compound makes it an ideal candidate for such strategies.
In a multicomponent reaction, the lithiated anion of this compound could serve as a "linchpin," sequentially adding to two or more different electrophiles. researchgate.netresearchgate.net This approach could rapidly assemble complex carbon skeletons. A further layer of complexity can be introduced through tandem reactions. For instance, after the initial nucleophilic addition of the dithiane anion, the pentadienyl group could participate in a subsequent intramolecular transformation, such as a Diels-Alder or a [4+3] cycloaddition reaction, to form intricate polycyclic systems. nih.gov
Sophisticated tandem strategies like anion relay chemistry (ARC), where a migration event transfers a negative charge from one part of a molecule to another, could be designed around this framework. organic-chemistry.org Another promising avenue is the development of one-pot asymmetric addition and diastereoselective epoxidation sequences. nih.gov In such a process, the dithiane anion would first add to an electrophile, and the resulting adduct's diene moiety could then be selectively epoxidized, creating multiple new stereocenters with high control. nih.gov
Design of Next-Generation Synthetic Reagents Based on the Dithiane Framework
The 1,3-dithiane (B146892) group is most famously known as the basis for the Corey-Seebach reagent, which provides a nucleophilic acyl anion equivalent through the concept of "umpolung" (polarity inversion). researchgate.netresearchgate.netnih.gov The compound this compound can be viewed as a next-generation Corey-Seebach reagent, offering expanded capabilities. nih.gov
This molecule is not merely a C1 synthon; it is a multifunctional C5 building block. The dithiane portion serves as a masked carbonyl group, while the conjugated diene is poised for a variety of transformations, most notably pericyclic reactions like the Diels-Alder reaction. Future research will likely focus on designing a library of related reagents by introducing additional functional groups onto the pentadienyl chain. For example, silyl, boryl, or halide substituents could be incorporated to enable subsequent cross-coupling reactions after the initial dithiane chemistry has been performed.
The development of such tailored reagents would provide synthetic chemists with powerful tools for the convergent synthesis of complex natural products and other architecturally challenging molecules. researchgate.netresearchgate.net The ability to install a five-carbon fragment that contains both a latent carbonyl and a reactive diene in a single step is a significant strategic advantage.
Sustainable and Environmentally Benign Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will prioritize the development of more sustainable and environmentally friendly methods for its synthesis and use.
A key focus is the replacement of hazardous reagents and solvents. The traditional use of odorous and volatile thiols like 1,3-propanedithiol (B87085) can be circumvented by employing non-thiolic, odorless precursors such as 2-chloro-1,3-dithiane or 3-(1,3-dithian-2-ylidene)pentane-2,4-dione. organic-chemistry.orgrsc.org The development of syntheses that can be performed in water or under solvent-free conditions represents a significant advance. organic-chemistry.orgresearchgate.netresearchgate.net For example, microwave-assisted synthesis on a bentonitic clay support has been shown to be an effective green protocol for producing 1,3-dithianes. researchgate.net
The use of recyclable, solid-supported, or more environmentally benign catalysts is another crucial area. Catalysts like tungstate (B81510) sulfuric acid, hafnium trifluoromethanesulfonate (B1224126), or iron(III) chloride are effective for dithiane formation and are often more sustainable than traditional Lewis acids. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Similarly, developing methods for the cleavage of the dithiane group that avoid toxic heavy metals like mercury is essential. asianpubs.org Systems using iodine in combination with hydrogen peroxide in water provide a much greener alternative for deprotection. scribd.com
Table 3: Green Chemistry Approaches for Dithiane Chemistry
| Approach | Method/Reagent | Environmental Benefit |
|---|---|---|
| Catalyst Selection | Iron(III) Chloride, Tungstate Sulfuric Acid organic-chemistry.orgresearchgate.net | Use of abundant, less toxic metals; recyclable catalysts |
| Reaction Conditions | Microwave Irradiation, Solvent-Free Grinding researchgate.netresearchgate.net | Reduced energy consumption and solvent waste |
| Solvent Choice | Water organic-chemistry.org | Elimination of volatile organic compounds (VOCs) |
| Reagent Choice | 2-Chloro-1,3-dithiane organic-chemistry.orgorganic-chemistry.orgrsc.org | Odorless, non-thiolic alternative to 1,3-propanedithiol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
